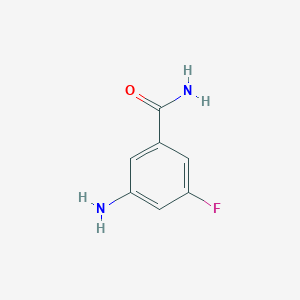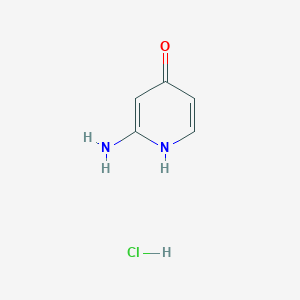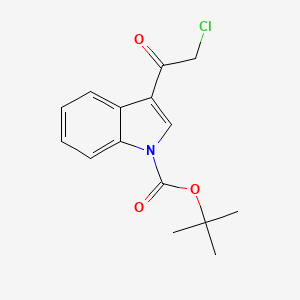
1-Boc-3-Chloroacetylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Boc-3-Chloroacetylindole is a specialty product for proteomics research applications . Its molecular formula is C15H16ClNO3 and it has a molecular weight of 293.75 .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-Chloroacetylindole is represented by the formula C15H16ClNO3 . The PubChem CID for this compound is 46737193 .Chemical Reactions Analysis
The Boc group in 1-Boc-3-Chloroacetylindole is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-Chloroacetylindole include a molecular weight of 293.75 and a molecular formula of C15H16ClNO3 .Scientific Research Applications
Structural Analysis : The structure of related compounds like 1-chloroacetylindole-2,3(2H,3H)dione has been analyzed, revealing its planar heterocyclic ring and specific intermolecular interactions (Zukerman-Schpector et al., 1995).
Photocatalysis : Research on (BiO)2CO3 (BOC) highlights its application in photocatalysis, healthcare, and environmental science. The enhancement of photocatalytic performance via modification strategies, including doping with nonmetals, has been a significant focus (Ni et al., 2016).
Organic Synthesis : The compound has been used in chiral Brønsted acid-catalyzed direct Mannich reactions, which is a method for constructing beta-aminoketones, a crucial component in various chemical syntheses (Uraguchi & Terada, 2004).
Catalysis : Studies on rhodium-catalyzed synthesis involving isatin-derived N-Boc-protected ketimines illustrate the role of 1-Boc-3-Chloroacetylindole in catalytic processes, especially in the preparation of biologically active compounds (Marques & Burke, 2016).
Pharmaceuticals and Biochemistry : The compound's derivatives are used in the fabrication of various pharmaceutical and biochemical structures, such as 3-Acylaminopyrazole derivatives (Orsini et al., 2005).
Ionic Liquids and Catalysis : Its derivatives have been used in catalysis, particularly in N-tert-butyloxycarbonylation of amines using ionic liquids, demonstrating the compound's versatility in chemical reactions (Sarkar et al., 2011).
Peptidomimetics : Its derivatives are utilized in the synthesis of triazole-containing dipeptides and in the development of HSP90 inhibitors, demonstrating applications in medicinal chemistry (Ferrini et al., 2015).
Synthesis of Indole Derivatives : Research has shown the use of 3-chloroacetylindole in the formation of various indole derivatives, illustrating its role in synthetic chemistry (Smushkevich et al., 1970).
N-H-Bond Functionalization : The compound has been used in transition metal-catalyzed C–H and N–H-bond functionalization, important for the synthesis of complex organic compounds (Ghobrial et al., 2014).
Synthesis of Indazole Derivatives : It also finds application in the Suzuki Type cross-coupling reaction, a method crucial for the synthesis of indazole derivatives, highlighting its utility in pharmaceutical chemistry (Collot et al., 1999).
properties
IUPAC Name |
tert-butyl 3-(2-chloroacetyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(13(18)8-16)10-6-4-5-7-12(10)17/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGLFESSRCCITR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673962 |
Source


|
| Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916818-18-3 |
Source


|
| Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

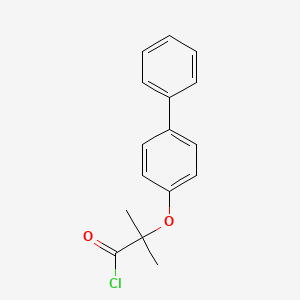
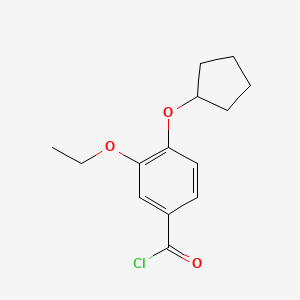
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372414.png)
![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)
![2-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372419.png)
![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)
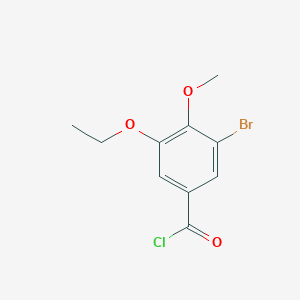

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)
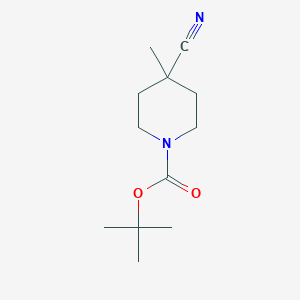
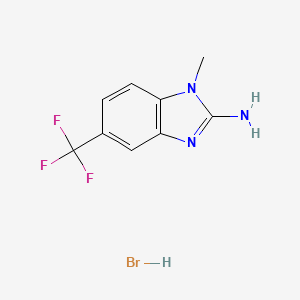
![2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1372431.png)
